(4-Fluorophenyl)diphenylsulfonium triflate (4-Fluorophenyl)diphenylsulfonium triflate
Brand Name: Vulcanchem
CAS No.: 154093-57-9
VCID: VC21106363
InChI: InChI=1S/C18H14FS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1
SMILES: C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-]
Molecular Formula: C19H14F4O3S2
Molecular Weight: 430.4 g/mol

(4-Fluorophenyl)diphenylsulfonium triflate

CAS No.: 154093-57-9

Cat. No.: VC21106363

Molecular Formula: C19H14F4O3S2

Molecular Weight: 430.4 g/mol

* For research use only. Not for human or veterinary use.

(4-Fluorophenyl)diphenylsulfonium triflate - 154093-57-9

Specification

CAS No. 154093-57-9
Molecular Formula C19H14F4O3S2
Molecular Weight 430.4 g/mol
IUPAC Name (4-fluorophenyl)-diphenylsulfanium;trifluoromethanesulfonate
Standard InChI InChI=1S/C18H14FS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1
Standard InChI Key SGYQZOQILXLBIB-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-]
Canonical SMILES C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-]

Introduction

Chemical Structure and Properties

(4-Fluorophenyl)diphenylsulfonium triflate consists of a sulfonium cation with a central sulfur atom bonded to two phenyl groups and one para-fluorophenyl group, paired with a trifluoromethanesulfonate (triflate) anion . This structure gives the compound its distinctive chemical and photophysical properties.

Physical and Chemical Properties

The compound presents as a gray solid or white to off-white solid with a melting point range of 117-120°C (literature value) . Its molecular structure can be represented as follows:

PropertyValue
Molecular FormulaC19H14F4O3S2
Molecular Weight430.44 g/mol
Physical StateSolid
ColorGray or white to off-white
Melting Point117-120°C (literature)
UV Absorptionλmax = 234 nm
SMILES Notation[O-]S(=O)(=O)C(F)(F)F.Fc1ccc(cc1)S+c3ccccc3
InChI KeySGYQZOQILXLBIB-UHFFFAOYSA-M

Table 1: Physical and chemical properties of (4-Fluorophenyl)diphenylsulfonium triflate

The compound features a triflate (CF3SO3-) counterion that balances the positive charge on the sulfonium center. The presence of the electron-withdrawing fluorine atom on one of the phenyl rings enhances the electrophilicity of the sulfonium center, which is crucial for its photochemical activity .

Synthesis Methods

Several synthetic routes have been developed for the preparation of (4-Fluorophenyl)diphenylsulfonium triflate, with the most common methods involving either direct reaction of diphenyl sulfide with fluorinated reagents or selective aryl transfer approaches.

Classical Synthesis

The traditional synthesis of (4-Fluorophenyl)diphenylsulfonium triflate typically involves the reaction of diphenyl sulfide with 4-fluorophenyl triflate in the presence of a Lewis acid catalyst. This method allows for efficient formation of the sulfonium salt, which can then be purified for various applications.

Aryl Transfer Method

An alternative synthesis employs selective aryl transfer from mesityl iodonium(III) salts to diarylsulfides. This approach is particularly valuable as it avoids the formation of mesityl-derived byproduct salts . According to research by Takenaga et al., this method produces the compound as a gray solid with a melting point of 111-115°C .

A typical procedure for this synthesis involves:

  • Combining diarylsulfide and aryl(mesityl)iodonium(III) triflate

  • Adding a copper catalyst (typically 10 mol% Cu(OTf)2)

  • Dissolution in 1,2-dichloroethane

  • Stirring at controlled temperature

  • Purification by column chromatography on silica gel using dichloromethane/acetone

It's worth noting that the compound is generally light-sensitive, and coloration may occur during column chromatography and evaporation .

Mechanism of Action

The primary mechanism of action of (4-Fluorophenyl)diphenylsulfonium triflate involves its photochemical behavior when exposed to ultraviolet light.

Photolysis and Acid Generation

Upon exposure to UV light, the S-C bond in (4-Fluorophenyl)diphenylsulfonium triflate weakens, leading to photolysis and the generation of a strong Brønsted acid (triflic acid). This photolysis reaction can be represented as:

  • Absorption of a photon by the sulfonium salt

  • Homolytic or heterolytic cleavage of the S-C bond

  • Formation of reactive intermediates

  • Generation of triflic acid (CF3SO3H)

The generated strong acid can then protonate monomers, creating reactive cationic species that propagate polymerization reactions.

Applications

Photolithography and Microfabrication

(4-Fluorophenyl)diphenylsulfonium triflate is crucial in photolithography processes used in semiconductor manufacturing. In this application, the compound functions as a photoacid generator in photoresist formulations. When exposed to UV light through a mask, it generates acid in specific regions, which catalyzes chemical reactions that alter the solubility of the photoresist material. This process enables precise patterning of thin films essential for the fabrication of integrated circuits and other microelectronic devices .

Cationic Polymerization

As a cationic photoinitiator, (4-Fluorophenyl)diphenylsulfonium triflate initiates the polymerization of various monomers upon exposure to UV light. This application is particularly important in:

  • Coatings and adhesives industry for rapid curing processes

  • Production of high-performance polymeric materials

  • UV-curable inks and coatings

  • Dental materials and medical adhesives

Advanced Manufacturing Applications

Recent research has explored the use of (4-Fluorophenyl)diphenylsulfonium triflate in advanced manufacturing technologies:

  • Three-dimensional (3D) and four-dimensional (4D) printing of thermoset inks

  • Development of low-voltage operation dual-gate organic thin-film transistors (OTFTs)

  • Fabrication of specialized coatings for substrates

Comparison with Similar Compounds

(4-Fluorophenyl)diphenylsulfonium triflate belongs to a family of sulfonium triflate compounds that vary in their aryl substituents. The choice of substituent significantly impacts the photophysical properties and reactivity of these compounds.

CompoundKey FeaturesRelative Reactivity
(4-Fluorophenyl)diphenylsulfonium triflateEnhanced electrophilicity due to fluorineHigh
Triphenylsulfonium triflateStandard reference compoundModerate
(4-Methoxyphenyl)diphenylsulfonium triflateElectron-donating methoxy groupLower thermal stability, enhanced photolytic efficiency
(4-tert-Butylphenyl)diphenylsulfonium triflateBulky alkyl substituentModified solubility profile
(4-Iodophenyl)diphenylsulfonium triflateHeavy halogen substituentHeavy-atom effect on photophysics

Table 2: Comparison of (4-Fluorophenyl)diphenylsulfonium triflate with related sulfonium compounds

The fluorine substituent in (4-Fluorophenyl)diphenylsulfonium triflate increases the stability of the compound while also enhancing its photochemical reactivity compared to other variants . This unique balance makes it particularly valuable for applications requiring controlled acid generation.

Research Findings

Synthesis Optimization

Research by Takenaga et al. demonstrated that the mesityl auxiliary of diaryliodonium(III) salts is crucial for achieving selective aryl transfer in the synthesis of (4-Fluorophenyl)diphenylsulfonium triflate . Their spectroscopic data revealed:

  • IR: 3062, 1588, 1493 cm-1

  • 1H NMR: δ 7.37-7.41 (m, 2H, ArH), 7.67-7.78 (m, 10H, ArH), 7.84-7.87 (m, 2H, ArH) ppm

  • 13C NMR: δ 118.7 (d, J 23.1 Hz, Ar), 120.6 (d, J 3.3 Hz, Ar), 120.7 (q, JCF 321.0 Hz, OTf), 125.3, 131.1, 131.3, 134.3, 134.6 (d, J 10.0 Hz, Ar), 165.3 (d, J 250.0 Hz, Ar) ppm

Applications in Advanced Materials

Recent patents and research have explored the use of (4-Fluorophenyl)diphenylsulfonium triflate in novel applications:

  • A 2014 patent described its use in specialized coatings for substrates, with spectroscopic data normalized between 1775cm-1 and 1700cm-1 to obtain comparable results

  • Research into high-performance and recyclable thermoset inks for 3D or 4D printing incorporated this compound as a photoinitiator

  • Studies on low-voltage operation dual-gate organic thin-film transistors utilized the compound for its unique photoactive properties

Photochemical Studies

Research on (4-Fluorophenyl)diphenylsulfonium triflate has focused on its role as a photoinitiator and its interactions with different monomers during polymerization. Studies indicate that varying the structure of co-monomers can significantly affect the kinetics and efficiency of the polymerization process initiated by this compound.

A study mentioned in the Colautti PhD thesis investigated its potential compatibility with organic NCX to increase the efficiency of interaction with photons , highlighting its continuing relevance in cutting-edge research applications.

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